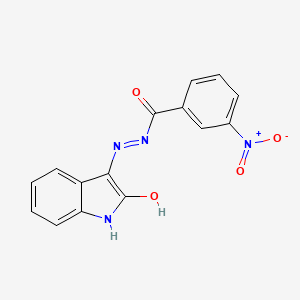

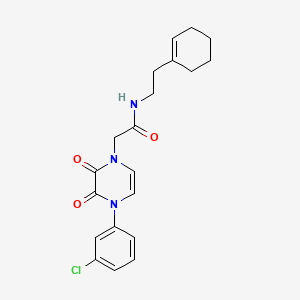

3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

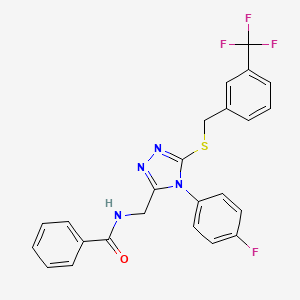

“3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” is a compound that belongs to the class of organic compounds known as indolines . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of “3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” derivatives involves various chemical reactions . The derivatives were evaluated for their cytotoxic properties against murine leukemia, L1210, human leukemia, REH and K562, human T-cell leukemia, CEM and human cervix carcinoma, HeLa cells .Molecular Structure Analysis

The molecular formula of “3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” is C18H16N4O4 . The average mass is 352.344 Da and the monoisotopic mass is 352.117157 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” derivatives are complex and involve multiple steps . The derivatives display cytotoxicity to human CEM T-lymphocytes .Physical And Chemical Properties Analysis

The compound appears as a yellow powder . It has a melting point of 250-253°C . The IR (KBr) ν (2o amine, N-H str) is at 3139 cm-1, (>C=O str of isatin) at 1685 cm-1, (>C=O str of hydrazide) at 1658 cm-1, (imine, C=N str) at 1620 cm-1 (Ar, C-H str) at 3068 cm-1, (alkanes, C-H str) at 2989 cm-1, (nitro, N=O str) at 1537 cm-1, 1328 cm-1, (bromo, C-Br str) at 583 cm-1 .Scientific Research Applications

Anticancer Properties

3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide: has been investigated for its cytotoxic properties against several cancer cell lines. Studies have evaluated its effects on murine leukemia (L1210), human leukemia (REH and K562), human T-cell leukemia (CEM), and human cervix carcinoma (HeLa) cells . The compound’s ability to inhibit cancer cell growth makes it a promising candidate for further exploration in cancer therapy.

Anti-HIV Activity

Indole derivatives, including compounds similar to 3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide , have shown potential as anti-HIV agents. Although specific studies on this compound are limited, related indole derivatives have been synthesized and evaluated for their anti-HIV-1 activity . Further research could uncover its potential in combating viral infections.

Rare and Unique Chemicals Collection

Sigma-Aldrich provides 3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide as part of a collection of rare and unique chemicals. Researchers interested in exploring novel compounds can access it for early discovery studies . However, it’s essential to verify product identity and purity due to limited analytical data.

Mechanism of Action

Target of Action

Similar compounds have been found to have cytotoxic properties against various types of cancer cells .

Mode of Action

Similar compounds have been found to induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to have cytotoxic properties, suggesting that they may affect pathways related to cell growth and survival .

Safety and Hazards

As with any chemical compound, handling “3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” should be done with care. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions of “3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” could involve further exploration of its therapeutic possibilities.

properties

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O4/c20-14(9-4-3-5-10(8-9)19(22)23)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZAODFZWKZIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

![(E)-4-(Dimethylamino)-N-[(1-ethyl-2,3-dihydroindol-5-yl)methyl]but-2-enamide](/img/structure/B2559557.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)